Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 220465-48-5
VCID: VC5238080
InChI: InChI=1S/C17H16N2O2/c1-3-21-17(20)15-14(13-9-5-4-6-10-13)18-16-12(2)8-7-11-19(15)16/h4-11H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(N=C2N1C=CC=C2C)C3=CC=CC=C3
Molecular Formula: C17H16N2O2
Molecular Weight: 280.327

Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate

CAS No.: 220465-48-5

Cat. No.: VC5238080

Molecular Formula: C17H16N2O2

Molecular Weight: 280.327

* For research use only. Not for human or veterinary use.

Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate - 220465-48-5

Specification

CAS No. 220465-48-5
Molecular Formula C17H16N2O2
Molecular Weight 280.327
IUPAC Name ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C17H16N2O2/c1-3-21-17(20)15-14(13-9-5-4-6-10-13)18-16-12(2)8-7-11-19(15)16/h4-11H,3H2,1-2H3
Standard InChI Key UITKHAJJPIWQTC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C2N1C=CC=C2C)C3=CC=CC=C3

Introduction

Synthetic Pathways and Optimization

Reaction Mechanism

Table 1: Key Synthesis Parameters

ParameterValue/DescriptionSource
CatalystCopper(I) iodide
SolventN,N-Dimethylformamide (DMF)
Temperature70°C
Starting Materials2-Amino-3-picoline, Ethyl benzoylacetate
Reaction TimeNot reported (typically 6-24 hours)

Structural and Spectroscopic Characterization

X-ray crystallography (CCDC 824738) confirms the planar imidazo[1,2-a]pyridine core, with the phenyl ring at C2 and methyl group at C8 adopting equatorial orientations to minimize steric strain . The ethyl carboxylate moiety at C3 lies perpendicular to the heterocyclic plane, a conformation stabilized by resonance between the ester carbonyl and the adjacent nitrogen atom .

Spectroscopic Data

Table 2: Selected Spectral Assignments

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
C8-CH₃2.42 (s)18.5
OCH₂CH₃1.21 (t), 4.30 (q)13.9, 60.4
C3-COOEt-161.0
C2-Ph7.40–7.78 (m)127.5–134.4

Physicochemical Properties

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